molecular formula C15H17N3O4 B2787398 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-04-8

3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2787398
CAS No.: 2034364-04-8
M. Wt: 303.318
InChI Key: BNGADCNPXYAXFI-UHFFFAOYSA-N
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Description

    Reactants: Azetidine intermediate, o-tolyloxyacetyl chloride

    Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)

    Product: o-Tolyloxyacetylated azetidine

  • Step 3: Formation of Imidazolidine-2,4-dione Core

      Reactants: o-Tolyloxyacetylated azetidine, urea derivative

      Conditions: Heating under reflux in a suitable solvent (e.g., ethanol)

      Product: 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols. The imidazolidine-2,4-dione core can be introduced via condensation reactions with urea derivatives.

    • Step 1: Synthesis of Azetidine Ring

        Reactants: β-amino alcohol, suitable cyclizing agent (e.g., tosyl chloride)

        Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)

        Product: Azetidine intermediate

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.

        Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

        Conditions: Acidic or basic medium

    • Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.

        Reagents: Reducing agents like lithium aluminum hydride

        Conditions: Anhydrous conditions

      • Reagents: Nucleophiles like amines or thiols

        Conditions: Solvent like acetonitrile, mild heating

    Major Products

      Oxidation Products: Quinones and related compounds

      Reduction Products: Imidazolidine derivatives

      Substitution Products: Azetidine derivatives with various substituents

    Scientific Research Applications

    Chemistry

    In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

    Biology and Medicine

    In medicinal chemistry, 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is investigated for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Industry

    In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final products.

    Mechanism of Action

    The mechanism of action of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring and imidazolidine-2,4-dione core can form hydrogen bonds and other interactions with biological targets, influencing their function.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-(1-(2-(p-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
    • 3-(1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
    • 3-(1-(2-(Phenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

    Uniqueness

    Compared to similar compounds, 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the ortho-substitution on the tolyloxy group. This substitution can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.

    Properties

    IUPAC Name

    3-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17N3O4/c1-10-4-2-3-5-12(10)22-9-14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BNGADCNPXYAXFI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CNC3=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17N3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    303.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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